二钾六氰合钴(II)-铁(II)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

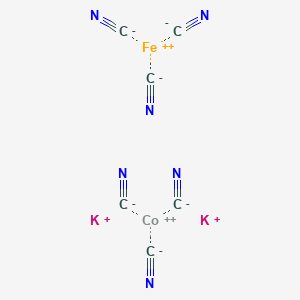

Hexacyanoferrates are a class of compounds with the formula [Fe(CN)6]^(3−/4−). They are coordination complexes where a central iron atom is surrounded by six cyanide ligands. The charge of the complex can be either -3 or -4 depending on the oxidation state of the iron atom .

Synthesis Analysis

Hexacyanoferrates can be synthesized by the reaction of iron salts with cyanide. For example, potassium hexacyanoferrate can be synthesized by the reaction of potassium cyanide with iron(II) sulfate .Molecular Structure Analysis

In hexacyanoferrates, the iron atom is at the center of an octahedron, surrounded by six cyanide ligands. Each cyanide ligand is a carbon atom triple-bonded to a nitrogen atom .Chemical Reactions Analysis

Hexacyanoferrates can undergo redox reactions. For example, potassium hexacyanoferrate(III) can be reduced to potassium hexacyanoferrate(II) by sodium bisulfite .Physical And Chemical Properties Analysis

Hexacyanoferrates are typically soluble in water and have intense colors due to charge transfer transitions .科学研究应用

铯的离子交换吸收:已发现二钾六氰合钴(II)-铁(II)酸盐对吸收铯离子具有高选择性,因此在核燃料处理中的裂变产物废液中分离和浓缩137Cs方面具有用处(Prout, Russell, & Groh, 1965)。

复合吸附剂:其与聚丙烯腈的组合已被研究,形成复合吸附剂。这些材料在表征和测试时展现出对碱土金属和钼的离子交换具有潜在应用价值,显示出在水净化和环境修复方面的潜在应用(Nilchi et al., 2006)。

减少放射性铯的吸收:在农业应用中,二钾六氰合钴(II)-铁(II)酸盐对减少动物(如羊)食用受污染饲料后对放射性铯的吸收效果显著。这种特性有助于管理核辐射对牲畜的影响(Phillippo et al., 1988)。

对无机离子交换剂的支持:已研究了将二钾六氰合钴(II)-铁(II)酸盐支持在硅胶中用于测定自然水中的铯-137,证明了其在从水样中回收铯并消除其他放射性核素方面的有效性(Terada et al., 1970)。

污染物的去除:研究还探讨了二钾六氰合钴(II)-铁(II)酸盐从水溶液和废物中去除137Cs等污染物的能力,展示了其高离子交换容量和对某些放射性同位素的亲和力(Raouf, 2004)。

在有机合成中的应用:它已被用作有机合成中的试剂,例如在特定配合物催化下芳基氯化物的氰化反应。这表明了它在合成各种有机化合物中的实用性(Cheng et al., 2007)。

未来方向

属性

IUPAC Name |

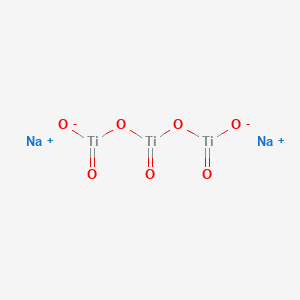

dipotassium;cobalt(2+);iron(2+);hexacyanide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6CN.Co.Fe.2K/c6*1-2;;;;/q6*-1;2*+2;2*+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUAPYWOXIXVOMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

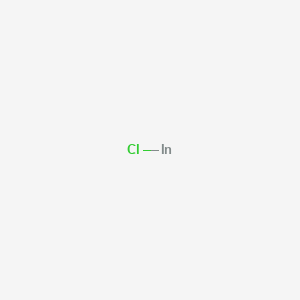

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[Fe+2].[Co+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6CoFeK2N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Alfa Aesar MSDS] |

Source

|

| Record name | Potassium hexacyanocobalt(II) ferrate(II) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16817 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Di-potassium hexacyanocobalt(II)-ferrate(II) | |

CAS RN |

12549-23-4 |

Source

|

| Record name | Dipotassium hexacyanocobalt(II)-ferrate(II) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.364 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[Bis(tert-butoxycarbonyl)amino]-4-aminopyrimidine](/img/structure/B1143938.png)

![2-Oxa-6-azaspiro[3.5]nonane oxalate](/img/structure/B1143939.png)

![N-epsilon-((1-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethoxy)carbonyl)-L-lysine](/img/structure/B1143940.png)